molecular formula C23H22N2O2 B15083049 4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide CAS No. 444051-48-3

4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

Cat. No.: B15083049
CAS No.: 444051-48-3
M. Wt: 358.4 g/mol
InChI Key: NOZPEAMGRYCWPO-BUVRLJJBSA-N
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Description

4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide is a complex organic compound with a molecular formula of C23H22N2O2. This compound is characterized by its aromatic structure, which includes multiple benzene rings and functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-methoxyaniline to produce 4-methyl-N-(4-methoxyphenyl)benzamide.

    Formation of the Imine Linkage: The next step involves the condensation of 4-methyl-N-(4-methoxyphenyl)benzamide with 4-methylbenzaldehyde under acidic conditions to form the imine linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylphenyl)benzamide
  • 4-methoxybenzenamide, N-(4-methoxyphenyl)
  • Benzamide, N-phenyl

Uniqueness

4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide is unique due to its specific structural features, such as the imine linkage and the presence of multiple aromatic rings. These characteristics contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

444051-48-3

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H22N2O2/c1-17-3-7-20(8-4-17)16-27-22-13-9-19(10-14-22)15-24-25-23(26)21-11-5-18(2)6-12-21/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

NOZPEAMGRYCWPO-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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